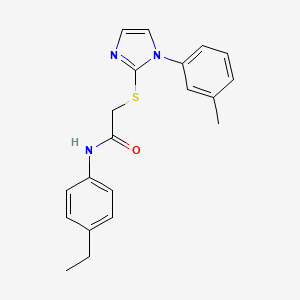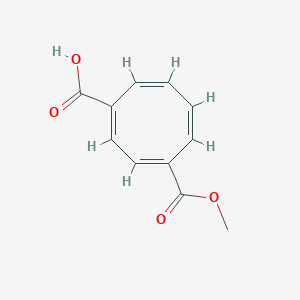
(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid” is a chemical compound with the CAS Number: 2445816-09-9. It has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H10O4/c1-15-11(14)9-5-3-2-4-8(6-7-9)10(12)13/h2-7H,1H3,(H,12,13)/b3-2-,4-2-,5-3-,7-6-,8-4+,8-6+,9-5+,9-7+ . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Organometallic Chemistry
Research by Kerber and Müller (1987) in the field of organometallic chemistry discusses the carboxylation of cyclooctatrienyldilithium, leading to compounds related to the query chemical structure. They explored the equilibrium and reaction mechanisms involving cyclooctatriene derivatives and their interaction with iron pentacarbonyl, highlighting the complexity and reactivity of these systems Kerber & Müller, 1987.
Theoretical Chemistry
Wiberg's study on substituent effects on the acidity of weak acids offers insights into the electronic properties of carboxylic acids and their derivatives. By utilizing MP2/6-311++G** level calculations, this work provides a deeper understanding of how structural changes influence acidity, which is crucial for the design and synthesis of new compounds with desired reactivity and stability Wiberg, 2002.
Crystallography
Bhogala and Nangia (2003) discuss the crystallization of cyclohexanetricarboxylic acid with bipyridine bases, demonstrating the importance of acid-pyridine hydrogen bonding in the formation of molecular complexes. Their work on cocrystals emphasizes the role of structural design in developing materials with tailored properties Bhogala & Nangia, 2003.
Medicinal Chemistry
Stevens et al. (1984) explore the synthesis and chemistry of imidazotetrazines, revealing the potential of these compounds as antitumor agents. Their research underscores the importance of chemical modifications in enhancing the efficacy and selectivity of therapeutic molecules Stevens et al., 1984.
Polymer Science
Yamaguchi et al. (1988) focus on the synthesis of polyether carboxylic acids and their use as carriers for alkali metal ion transport. This study highlights the application of these compounds in creating selective ion transport systems, crucial for developments in membrane technology and ion exchange materials Yamaguchi et al., 1988.
Photocatalysis
Papageorgiou and Corrie (2000) investigate the photocleavage of 1-acyl-7-nitroindolines, providing valuable insights into the development of photolabile precursors for carboxylic acids. Their work is particularly relevant for the controlled release of active compounds, a technique widely utilized in drug delivery systems Papageorgiou & Corrie, 2000.
properties
IUPAC Name |
(1E,3E,5Z,7Z)-4-methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-3-2-4-8(6-7-9)10(12)13/h2-7H,1H3,(H,12,13)/b3-2?,4-2-,5-3-,7-6?,8-4?,8-6+,9-5?,9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKKJPGMNSOD-RKSNHDBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C/1=C/C=C(\C=C/C=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

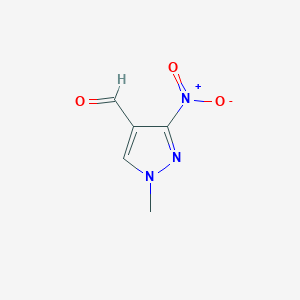
![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)

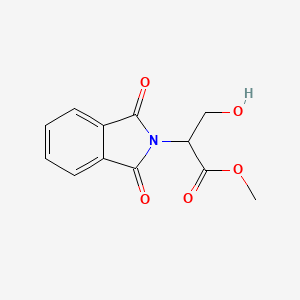
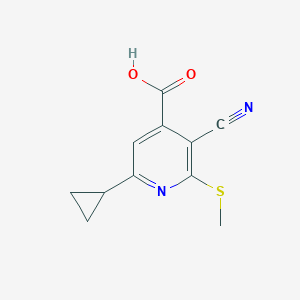
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)




